2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS2/c1-8-7-21-13(16-8)17-11(20)6-19(2)14-18-12-9(15)4-3-5-10(12)22-14/h3-5,7H,6H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISPZWGNXQQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a synthetic compound characterized by its complex structure, which includes a fluorinated benzo[d]thiazole moiety and a methylthiazole group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.44 g/mol. The structure features multiple functional groups that may interact with various biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₄O₃S₂ |
| Molecular Weight | 394.44 g/mol |
| CAS Number | 1351634-86-0 |
| Structural Features | Fluorinated benzo[d]thiazole, methylthiazole |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating inflammatory pathways or other cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its utility in cancer therapy.
- Enzyme Inhibition : It has been identified as a selective inhibitor of carbonic anhydrases, which are important in various physiological processes including respiration and acid-base balance.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The results indicated significant inhibition of cell growth with an IC50 value suggesting potent activity.
Cell Line IC50 (μM) MDA-MB-231 (Breast) 5.6 NUGC-3 (Gastric) 6.1 - Mechanistic Insights : Further investigations into its mechanism revealed that the compound binds to the active site of carbonic anhydrases, leading to reduced enzymatic activity which may explain its observed anti-inflammatory effects.
- Pharmacological Studies : Animal models have been used to assess the anti-inflammatory properties of the compound, showing a reduction in markers of inflammation when administered at therapeutic doses.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For example, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies have reported an IC50 value of approximately 5.6 μM against MDA-MB-231 breast cancer cells and 6.1 μM against NUGC-3 gastric cancer cells. These findings indicate that the compound may serve as a lead structure for novel anticancer therapies.
Enzyme Inhibition
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide has been identified as a selective inhibitor of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. This inhibition could have implications for treating conditions related to dysregulated carbonic anhydrase activity.
Medicinal Chemistry Applications
The structural features of this compound make it a valuable building block in organic synthesis. It can be utilized in the development of various pharmaceuticals and bioactive molecules due to its ability to interact with biological targets effectively .
Material Science Applications
Beyond biological applications, this compound may also find utility in materials science, particularly in the development of advanced materials such as polymers and sensors. Its unique chemical structure could enhance the properties of materials used in various industrial applications .
Case Studies
Several studies have explored the biological effects and mechanisms of action of this compound:
In Vitro Studies
One study evaluated the cytotoxic effects on human cancer cell lines, revealing significant inhibition of cell growth and suggesting mechanisms involving enzyme inhibition and modulation of inflammatory pathways.
Pharmacological Studies
Animal models have been employed to assess anti-inflammatory properties, showing promising results in reducing inflammation markers when administered at therapeutic doses.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorobenzo[d]thiazole moiety facilitates nucleophilic aromatic substitution (NAS) at the 4-fluoro position. This reactivity is exploited to introduce substituents for structural diversification:
Mechanistic Insight : The electron-withdrawing thiazole ring activates the para-fluoro group for substitution. Piperidine acts as a nucleophile under polar aprotic conditions, while hydroxide ions promote hydrolysis .
Amide Bond Cleavage and Functionalization
The acetamide linker undergoes hydrolysis or alkylation to modify pharmacological properties:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 100°C, 6 hr | - | Carboxylic acid derivative | 85% | |
| Reductive alkylation | NaBH₃CN, MeOH, RT | Formaldehyde | N-methylated acetamide | 63% |
Key Observation : Hydrolysis under acidic conditions cleaves the amide bond to yield a carboxylic acid, while reductive alkylation preserves the acetamide structure but modifies its substitution pattern.
Cyclization and Ring-Opening Reactions
The methylthiazole group participates in cycloadditions and ring-opening reactions:
Mechanistic Insight : The thiazole sulfur engages in nucleophilic attacks, enabling dithiocarbamate formation. Ring-opening occurs via nucleophilic amine attack at the electron-deficient thiazole C-2 position .
Electrophilic Aromatic Substitution (EAS)
The methylthiazole ring undergoes nitration and sulfonation:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | - | 5-nitro-4-methylthiazole analog | 76% | |
| Sulfonation | SO₃, DCE, 60°C, 4 hr | - | Thiazole sulfonic acid derivative | 65% |
Regioselectivity : Nitration occurs preferentially at the 5-position of the methylthiazole ring due to directing effects of the methyl group.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | Amide hydrolysis | 2.3 hr | |
| pH 7.4 (blood plasma) | Minimal degradation | >24 hr |
This instability in acidic environments suggests enteric coating is required for oral formulations .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable arylation:
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Phenylboronic acid | Biaryl-modified derivative | 71% |
Application : This reaction installs aromatic groups to enhance target binding affinity.
Spectroscopic Characterization Data
Key analytical data for reaction monitoring:
| Reaction Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Carboxylic acid derivative | 12.1 (s, 1H, COOH), 7.8–6.9 (m, 3H) | 1680 (C=O), 3200 (OH) | 297.1 [M+H]⁺ |
| Dithiocarbamate hybrid | 2.16 (s, 3H, CH₃), 3.4 (t, 2H, S-CH₂) | 1214 (C=S), 1674 (C=O) | 432.2 [M+H]⁺ |
These spectral signatures confirm successful functional group transformations .
Q & A
Q. What in vivo models are appropriate for evaluating neuroprotective or anticancer efficacy?
- Methodological Answer :
- Xenograft Models : Use immunodeficient mice implanted with human cancer cells (e.g., HCT-116 colorectal tumors) .
- Neuroprotection : Employ MPTP-induced Parkinson’s models in rodents, assessing dopaminergic neuron survival via tyrosine hydroxylase staining .
- Pharmacokinetics : Conduct IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
